An In-depth Technical Guide to the Solubility of N-Methylmorpholin-4-amine Hydrochloride in Organic Solvents
An In-depth Technical Guide to the Solubility of N-Methylmorpholin-4-amine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylmorpholin-4-amine hydrochloride (NMM-HCl), a compound of significant interest in pharmaceutical development and organic synthesis. The document delves into the physicochemical properties of NMM-HCl, offers a detailed qualitative analysis of its solubility in a range of common organic solvents, and presents robust, field-proven experimental protocols for the precise determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively utilize NMM-HCl in various solvent systems. We will explore the underlying principles governing its solubility and equip the reader with the tools to conduct their own empirical assessments.
Introduction: The Significance of N-Methylmorpholin-4-amine Hydrochloride in Modern Chemistry
N-Methylmorpholin-4-amine hydrochloride, the salt of the tertiary amine N-Methylmorpholine, is a versatile chemical entity with numerous applications. The parent compound, N-Methylmorpholine, is widely employed as a base catalyst in polyurethane foam production and as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its utility in pharmaceutical synthesis is particularly noteworthy, where it serves as a building block and reagent in the creation of complex drug molecules, including antibiotics like aminobenzylpenicillin.[2][3]
The conversion of N-Methylmorpholine to its hydrochloride salt significantly alters its physical and chemical properties, most notably its solubility. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate is paramount, as it directly influences bioavailability, formulation strategies, and purification processes.[4] Similarly, in organic synthesis, the choice of solvent is critical for reaction kinetics, yield, and purity of the final product. A thorough understanding of the solubility of NMM-HCl in various organic solvents is therefore not merely academic but a practical necessity for its effective application.
This guide provides an in-depth exploration of the solubility of NMM-HCl, moving beyond simple statements of "soluble" or "insoluble" to provide a more nuanced understanding of its behavior in different solvent environments.
Physicochemical Properties of N-Methylmorpholin-4-amine Hydrochloride
The solubility of a compound is intrinsically linked to its physicochemical properties. The hydrochloride salt of N-Methylmorpholine is an ionic compound, a factor that dominates its solubility behavior. Below is a summary of its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [5][6] |
| Molecular Weight | 137.61 g/mol | [5] |
| Appearance | White to yellow hygroscopic powder | [5] |
| Melting Point | 203-211 °C | [5] |
| pKa of Conjugate Acid | 7.38 (for N-Methylmorpholine) | [1][7] |
The ionic nature of NMM-HCl, being a salt of a tertiary amine, suggests a high affinity for polar solvents capable of solvating the cation and the chloride anion.[8] The hygroscopic nature of the powder also indicates a strong affinity for water.[8]
Qualitative Solubility Profile in Organic Solvents
While precise quantitative solubility data for N-Methylmorpholin-4-amine hydrochloride in a wide array of organic solvents is not extensively published, a qualitative understanding can be derived from its chemical structure and available literature. The general principle of "like dissolves like" provides a useful starting point for predicting solubility. As an ionic salt, NMM-HCl is expected to be most soluble in polar protic and polar aprotic solvents, with decreasing solubility in solvents of lower polarity.
Below is a table summarizing the expected qualitative solubility of NMM-HCl in a range of common organic solvents, categorized by their polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Highly Soluble/Miscible | The high polarity and hydrogen bonding capacity of water effectively solvate the N-methylmorpholinium cation and the chloride anion.[8] |
| Methanol | Polar Protic | Soluble/Miscible | As a polar protic solvent, methanol can effectively solvate the ions of the salt.[8] |
| Ethanol | Polar Protic | Soluble/Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of NMM-HCl.[9] |
| Isopropanol | Polar Protic | Sparingly to Moderately Soluble | The increased nonpolar character compared to methanol and ethanol may lead to reduced solubility. |
| Acetone | Polar Aprotic | Sparingly Soluble | While polar, the lack of hydrogen bond donating ability may limit its capacity to solvate the chloride anion as effectively as protic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Insoluble | Lower polarity than acetone and inability to hydrogen bond suggest poor solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderately to Sparingly Soluble | The high dielectric constant of DMF may facilitate the dissolution of the ionic salt to some extent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately to Sparingly Soluble | Similar to DMF, the high polarity of DMSO could allow for some degree of dissolution. |
| Dichloromethane | Nonpolar Aprotic | Insoluble | The low polarity of dichloromethane is insufficient to overcome the lattice energy of the ionic salt. |
| Toluene | Nonpolar Aprotic | Insoluble | As a nonpolar aromatic hydrocarbon, toluene is a poor solvent for ionic compounds. |
| Hexane | Nonpolar Aprotic | Insoluble | The nonpolar nature of hexane makes it incapable of dissolving ionic salts like NMM-HCl. |
It is crucial to note that these are predictions based on chemical principles. Empirical determination is necessary for precise solubility data in a specific application.
Factors Influencing Solubility
Several factors can influence the solubility of N-Methylmorpholin-4-amine hydrochloride in a given organic solvent:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for an ionic compound like NMM-HCl. A good match between the polarity of the solute and the solvent is essential for dissolution.
-
Presence of Water: Given the high water solubility of NMM-HCl, the presence of even small amounts of water in an organic solvent can significantly increase its apparent solubility.
-
pH: In aqueous or protic organic solvents, the pH can influence the equilibrium between the protonated and unprotonated forms of the amine. However, for the pre-formed hydrochloride salt, this is less of a factor in aprotic organic solvents.
-
Common Ion Effect: The presence of another salt containing either the N-methylmorpholinium cation or the chloride anion in the solution can decrease the solubility of NMM-HCl.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear methodology for researchers.
Saturated Shake-Flask Method (Gravimetric Analysis)
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[10][11]
Objective: To determine the concentration of a saturated solution of NMM-HCl in a specific organic solvent at a controlled temperature.
Materials:
-
N-Methylmorpholin-4-amine hydrochloride (analytical grade)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Temperature-controlled shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Oven
Protocol:
-
Preparation: Add an excess amount of NMM-HCl to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial.
-
Solvent Evaporation: Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the NMM-HCl. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Gravimetric Analysis: Once all the solvent has evaporated and the vial has reached a constant weight, re-weigh the vial. The difference in weight corresponds to the mass of NMM-HCl that was dissolved in the known volume of the solvent.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved NMM-HCl (g) / Volume of solvent (mL)) * 100
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution reaches equilibrium at saturation.
-
Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Equilibration Time: Sufficient time is necessary to ensure that the dissolution process has reached equilibrium.
-
Filtration: Removes any undissolved solid particles that would lead to an overestimation of solubility.
-
Drying to a Constant Weight: Guarantees that all the solvent has been removed before the final weighing.
Visual Method for Rapid Screening
This method is useful for a quick, semi-quantitative assessment of solubility.
Objective: To rapidly determine if a compound is soluble, sparingly soluble, or insoluble in a range of solvents.
Materials:
-
N-Methylmorpholin-4-amine hydrochloride
-
A selection of organic solvents
-
Small test tubes or vials
-
Vortex mixer
Protocol:
-
Sample Preparation: Add a small, pre-weighed amount of NMM-HCl (e.g., 10 mg) to a test tube.
-
Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visual Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Sparingly Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
Trustworthiness of Protocols:
The gravimetric shake-flask method is a highly reliable and accurate method for determining equilibrium solubility. For the visual screening method, consistency in the amount of solute and solvent, as well as mixing time, is key to obtaining comparable results across different solvents.
Visualizing the Solubility Determination Workflow
The following diagrams illustrate the key workflows for determining the solubility of N-Methylmorpholin-4-amine hydrochloride.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Rapid Visual Solubility Screening.
Conclusion
This technical guide has provided a detailed examination of the solubility of N-Methylmorpholin-4-amine hydrochloride in organic solvents. While quantitative data remains sparse in the public domain, a strong qualitative understanding can be achieved through an appreciation of its physicochemical properties as an ionic salt. The provided experimental protocols offer a robust framework for researchers to determine the solubility of NMM-HCl in their specific solvent systems, a critical step for its successful application in both pharmaceutical development and organic synthesis. The principles and methodologies outlined herein are designed to empower scientists with the knowledge and practical tools necessary for informed solvent selection and process optimization.
References
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ChemBK. (n.d.). 4-methylmorpholine hydrochloride. Retrieved from [Link]
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Giammarco, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Giammarco, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
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Ataman Kimya. (n.d.). N-METHYLMORPHOLINE (NMM). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Methylmorpholine in Pharmaceutical Synthesis: An Essential Building Block. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Retrieved from [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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